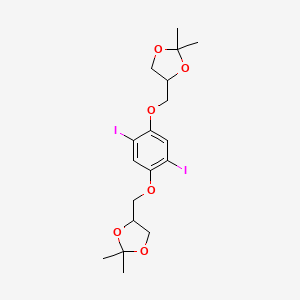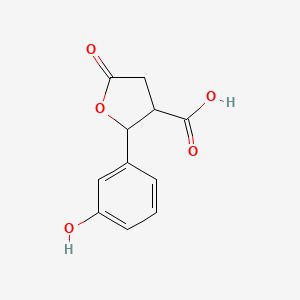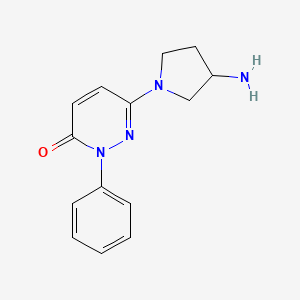
1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The starting materials, such as 1-methylcyclohexyl azide and propargyl carboxylic acid, are reacted under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted triazole derivatives.
科学研究应用
1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. For example, its potential antimicrobial activity may result from the inhibition of key enzymes in bacterial or fungal cells.
相似化合物的比较
Similar Compounds
1-Methylcyclohexene: A related compound with a similar cyclohexyl structure but lacking the triazole ring.
1,2,3-Triazole: The parent compound of the triazole family, without the methylcyclohexyl group.
4-Methylcyclohexanemethanol: Another cyclohexyl derivative with different functional groups.
Uniqueness
1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid is unique due to the combination of the triazole ring and the methylcyclohexyl group
属性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
1-(1-methylcyclohexyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-10(5-3-2-4-6-10)13-7-8(9(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15) |
InChI 键 |
QTNTWJZMEYFZFA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1)N2C=C(N=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)



![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)









